molecular formula C14H19NO4 B6209123 5-{[(tert-butoxy)carbonyl]amino}-2,3-dimethylbenzoic acid CAS No. 1343603-36-0

5-{[(tert-butoxy)carbonyl]amino}-2,3-dimethylbenzoic acid

Cat. No.: B6209123
CAS No.: 1343603-36-0
M. Wt: 265.3
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Description

5-{[(tert-butoxy)carbonyl]amino}-2,3-dimethylbenzoic acid is an organic compound with the molecular formula C14H19NO4. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a dimethylbenzoic acid moiety. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(tert-butoxy)carbonyl]amino}-2,3-dimethylbenzoic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2,3-dimethylbenzoic acid.

    Amination: The carboxylic acid group of 2,3-dimethylbenzoic acid is converted to an amine group through a series of reactions, often involving the use of reagents like thionyl chloride (SOCl2) to form an acid chloride intermediate, followed by reaction with ammonia or an amine.

    Boc Protection: The amino group is then protected by reacting it with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine (TEA) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-{[(tert-butoxy)carbonyl]amino}-2,3-dimethylbenzoic acid can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine.

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the Boc group yields the free amine, while substitution reactions can produce a variety of derivatives depending on the electrophile used.

Scientific Research Applications

5-{[(tert-butoxy)carbonyl]amino}-2,3-dimethylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions, especially when the Boc group is used to protect functional groups during synthesis.

    Medicine: It serves as a building block in the synthesis of potential therapeutic agents, including drugs that target specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, where its unique structure can impart desirable properties to the final product.

Mechanism of Action

The mechanism of action of 5-{[(tert-butoxy)carbonyl]amino}-2,3-dimethylbenzoic acid depends on its specific application. In general, the Boc group serves as a protecting group that can be selectively removed under specific conditions, allowing for the controlled release of the free amine. This property is particularly useful in multi-step organic synthesis, where selective deprotection is required to achieve the desired product.

Comparison with Similar Compounds

Similar Compounds

    5-{[(tert-butoxy)carbonyl]amino}-2-methylbenzoic acid: Similar structure but with one less methyl group.

    5-{[(tert-butoxy)carbonyl]amino}-3-methylbenzoic acid: Similar structure but with the methyl group in a different position.

    5-{[(tert-butoxy)carbonyl]amino}-benzoic acid: Lacks the dimethyl substitution on the benzene ring.

Uniqueness

5-{[(tert-butoxy)carbonyl]amino}-2,3-dimethylbenzoic acid is unique due to the presence of both the Boc-protected amino group and the dimethyl substitution on the benzene ring. This combination of functional groups provides distinct reactivity and properties, making it valuable in specific synthetic applications where selective protection and deprotection are required.

Properties

CAS No.

1343603-36-0

Molecular Formula

C14H19NO4

Molecular Weight

265.3

Purity

95

Origin of Product

United States

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